molecular formula C18H18Cl2N2O4S2 B3001986 (4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1251710-32-3

(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B3001986
CAS RN: 1251710-32-3
M. Wt: 461.37
InChI Key: AJZBTWBZYRGLDO-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H18Cl2N2O4S2 and its molecular weight is 461.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound has been synthesized and studied for its reactivity with sulfur- and oxygen-containing nucleophiles. In a study by Pouzet et al. (1998), the oxidation of a corresponding benzo[b]thiophene derivative led to the synthesis of this compound, which then underwent Michael-type nucleophilic addition under various conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Biological Activities

  • Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives, which exhibited favorable herbicidal and insecticidal activities. The structure of a compound containing the arylsulfonyl moiety was reported in this study (Wang, Wu, Liu, Li, Song, & Li, 2015).

  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized a series of new oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities, demonstrating good antimicrobial activity against tested pathogenic strains (Mallesha & Mohana, 2014).

Structural and Spectroscopic Analysis

Shahana and Yardily (2020) synthesized and characterized novel compounds using various spectroscopic methods. They also performed structural optimization and interpreted vibrational spectra using density functional theory, aiding in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).

Potential Therapeutic Applications

Abbasi et al. (2019) synthesized a series of compounds for screening against α-glucosidase enzyme, exhibiting considerable inhibitory activity. These compounds were also evaluated for their hemolytic and cytotoxic profile, indicating potential therapeutic applications (Abbasi et al., 2019).

Molecular Docking Studies

Sivakumar et al. (2021) conducted a molecular docking study of a similar compound, indicating its potential as a molecular template for antiinflammatory activity. This study provided insights into the molecular interactions and potential pharmacological applications (Sivakumar et al., 2021).

properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S2/c19-13-1-3-14(4-2-13)28(24,25)22-11-12-26-18(22)7-9-21(10-8-18)17(23)15-5-6-16(20)27-15/h1-6H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZBTWBZYRGLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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